molecular formula C12H18O B13530983 4-(2-Ethylphenyl)butan-2-ol

4-(2-Ethylphenyl)butan-2-ol

Cat. No.: B13530983
M. Wt: 178.27 g/mol
InChI Key: LRYQRYSCWVZIMG-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its unique structure, which includes an ethyl group attached to a phenyl ring, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Ethylphenyl)butan-2-ol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds and is particularly useful for synthesizing alcohols from carbonyl compounds. In this case, the reaction involves the addition of an ethylmagnesium bromide to acetophenone, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and the concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)butan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Ethylphenyl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-butanol: Similar in structure but lacks the ethyl group on the phenyl ring.

    4-Phenylbutan-2-ol: Similar but without the ethyl group on the phenyl ring.

    2-(4-Ethylphenyl)ethanol: Similar but with a shorter carbon chain.

Uniqueness

4-(2-Ethylphenyl)butan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(2-ethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-7,10,13H,3,8-9H2,1-2H3

InChI Key

LRYQRYSCWVZIMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CCC(C)O

Origin of Product

United States

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